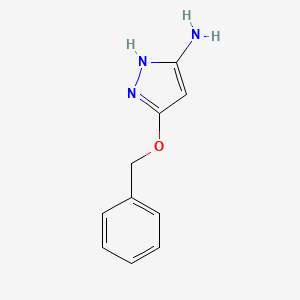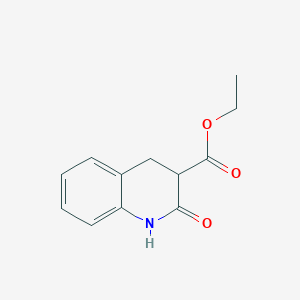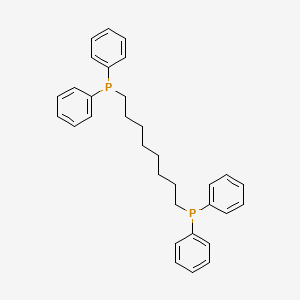
1,8-Bis(diphenylphosphino)octane
Descripción general
Descripción
1,8-Bis(diphenylphosphino)octane: is an organophosphorus compound with the molecular formula C₃₂H₃₆P₂ . It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. This compound is often used in the synthesis of metal complexes and has applications in catalysis and materials science .
Mecanismo De Acción
Target of Action
1,8-Bis(diphenylphosphino)octane is a bidentate diphosphine ligand . It primarily targets gold atoms in the formation of gold nanoclusters . These gold atoms serve as the primary sites for the compound’s action .
Mode of Action
The compound interacts with its targets by forming bonds with gold atoms in nanoclusters . Specifically, it holds together two directly bonded Au11 subunits, creating a nanocluster composed of these subunits . This interaction results in a change in the electronic and optical properties of the nanocluster .
Biochemical Pathways
Its interaction with gold atoms in nanoclusters suggests that it may influence the electronic and optical properties of these structures .
Pharmacokinetics
It’s important to note that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
Result of Action
These gold atoms can be considered as potential in situ active sites for catalysis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of inert gas. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The presence of gold atoms is also crucial for the compound’s action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,8-Bis(diphenylphosphino)octane can be synthesized through the reaction of 1,8-dibromooctane with diphenylphosphine in the presence of a base such as sodium hydride . The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as laboratory preparation but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Bis(diphenylphosphino)octane primarily undergoes coordination reactions with metal centers. It can form stable complexes with transition metals such as gold , platinum , and palladium .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions are less common but can be achieved using .
Substitution: Substitution reactions can occur with halides or other leaving groups in the presence of a suitable nucleophile.
Major Products: The major products of these reactions are typically metal complexes where this compound acts as a ligand, stabilizing the metal center and enhancing its catalytic properties .
Aplicaciones Científicas De Investigación
Chemistry: 1,8-Bis(diphenylphosphino)octane is widely used in the synthesis of metal complexes for catalysis. It helps in the formation of stable and active catalysts for reactions such as hydrogenation , hydroformylation , and cross-coupling .
Biology and Medicine: In biological research, metal complexes of this compound are studied for their potential as antimicrobial and anticancer agents . The ligand’s ability to stabilize metal ions can enhance the biological activity of these complexes .
Industry: In industrial applications, this compound is used in the development of advanced materials and nanotechnology . Its role in stabilizing metal nanoparticles makes it valuable for creating materials with unique electronic and optical properties .
Comparación Con Compuestos Similares
- 1,5-Bis(diphenylphosphino)pentane
- 1,6-Bis(diphenylphosphino)hexane
- 1,7-Bis(diphenylphosphino)heptane
Comparison: 1,8-Bis(diphenylphosphino)octane is unique due to its longer carbon chain, which provides greater flexibility and spatial arrangement when coordinating with metal centers. This can lead to different catalytic properties and stability compared to its shorter-chain analogs .
Propiedades
IUPAC Name |
8-diphenylphosphanyloctyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36P2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABUPOVYOOZOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571154 | |
| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41625-30-3 | |
| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)
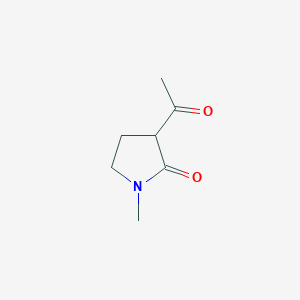
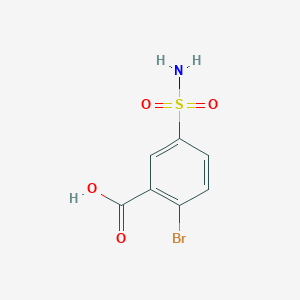


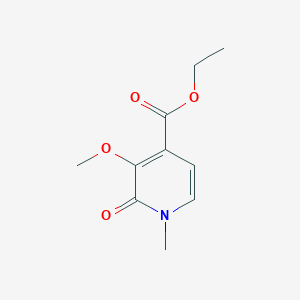
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)



![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

